3-O-Trityl-6-O-desmethyl-diprenorphine

Regioselective radiolabeling Opioid receptor PET imaging Precursor design

3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN, CAS 157891-92-4), also known as the Luthra precursor, is a doubly modified semisynthetic derivative of the orvinol-type opioid antagonist diprenorphine. It features a 3-O-trityl (triphenylmethyl) protecting group and a free 6-OH group resulting from selective 6-O-demethylation, yielding the molecular formula C₄₄H₄₇NO₄ (MW 653.87 g/mol).

Molecular Formula C44H47NO4
Molecular Weight 653.8 g/mol
Cat. No. B15342507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Trityl-6-O-desmethyl-diprenorphine
Molecular FormulaC44H47NO4
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O
InChIInChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1
InChIKeyGQJWDBCOKDMQTG-NGHQQUAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN): A Critical Protected Precursor for Opioid Receptor PET Radioligands


3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN, CAS 157891-92-4), also known as the Luthra precursor, is a doubly modified semisynthetic derivative of the orvinol-type opioid antagonist diprenorphine [1]. It features a 3-O-trityl (triphenylmethyl) protecting group and a free 6-OH group resulting from selective 6-O-demethylation, yielding the molecular formula C₄₄H₄₇NO₄ (MW 653.87 g/mol) . TDDPN is not a biologically active end-product but a protected synthetic intermediate expressly designed for the regioselective introduction of [¹¹C]methyl or [¹⁸F]fluoroethyl labels at the 6-O position, enabling automated radiosynthesis of the PET radioligands [¹¹C]diprenorphine and [¹⁸F]fluoroethyl-diprenorphine for in vivo imaging of brain opioid receptors [2][3].

Why Unprotected or Alternative Precursors Cannot Substitute for 3-O-Trityl-6-O-desmethyl-diprenorphine in cGMP Radiosynthesis


Attempting to substitute TDDPN with unprotected 6-O-desmethyl-diprenorphine (free 3-OH and 6-OH) or with 3-O-trityl-diprenorphine (lacking the free 6-OH) results in either non-regioselective labeling or a complete inability to introduce the radiolabel at the desired position [1]. The trityl group is specifically chosen because it is base-stable yet acid-labile: it withstands the strongly basic conditions required for nucleophilic [¹¹C]methylation or [¹⁸F]fluoroethylation at the 6-OH, then is cleanly removed under mild aqueous acid (2 M HCl or 2 N HCl) to yield the final radiotracer with >99% radiochemical purity [2][3]. Alternative protecting groups such as acetyl or benzyl lack this orthogonal stability profile, leading to premature deprotection, byproduct formation, and irreproducible radiochemical yields [1]. Similarly, the structurally analogous 3-O-trityl-6-O-desmethyl-buprenorphine serves a different pharmacological purpose (mixed agonist/antagonist radiotracer rather than pure antagonist), so procurement of the wrong precursor directly compromises the intended PET imaging application [4].

Quantitative Comparative Evidence: 3-O-Trityl-6-O-desmethyl-diprenorphine vs. Closest Precursor Alternatives for Radioligand Production


Regioselective 6-O-Functionalization: TDDPN vs. Unprotected 6-O-Desmethyl-diprenorphine and 3-O-Trityl-diprenorphine

TDDPN provides a single, regiochemically unambiguous nucleophilic site at the 6-OH for [¹¹C]methylation or [¹⁸F]fluoroethylation, while the 3-OH is masked by the trityl group. In contrast, unprotected 6-O-desmethyl-diprenorphine presents both free 3-OH and 6-OH groups, leading to competing alkylation at two positions and unpredictable product ratios; 3-O-trityl-diprenorphine retains the native 6-O-methyl ether, rendering it incapable of serving as a precursor for any 6-O-alkylated radiotracer [1]. In the Luthra et al. 1994 radiosynthesis, TDDPN undergoes exclusive O-methylation at the 6-position with [¹¹C]iodomethane; the position of methylation was unequivocally confirmed by ¹³C and ¹H NMR spectroscopy [1].

Regioselective radiolabeling Opioid receptor PET imaging Precursor design

Radiochemical Yield of [¹¹C]Diprenorphine from TDDPN vs. [¹¹C]Buprenorphine from 3-O-Trityl-6-O-desmethyl-buprenorphine

In the same fully automated two-step radiosynthesis system, TDDPN-derived [6-O-methyl-¹¹C]diprenorphine was produced with a radiochemical yield (RCY) of 13–19% and a specific activity of 15.5–23.8 GBq/μmol at EOS in 45 min from EOB, while the buprenorphine analog yielded [6-O-methyl-¹¹C]buprenorphine at 12.6–17% RCY with a specific activity of 12.8–21.8 GBq/μmol at EOS in 50 min from EOB [1]. The diprenorphine precursor thus delivers a marginally higher RCY (mean ~16% vs. ~14.8%), higher specific activity (mean ~19.7 vs. ~17.3 GBq/μmol), and a 5-minute shorter synthesis time compared to the buprenorphine precursor under identical conditions [1].

Radiochemical yield Automated radiosynthesis [¹¹C]methylation

[¹⁸F]FE-DPN Radiosynthesis from TDDPN (Indirect Route) vs. TE-TDDPN (Direct Route): Yield and Purity Outcomes

TDDPN can be used for [¹⁸F]fluoroethylation via an indirect two-pot, three-step procedure using [¹⁸F]fluoroethyl tosylate, yielding [¹⁸F]FE-DPN with 22 ± 7% RCY and molar activity of ~37 GBq/μmol [1], which was subsequently optimized by Schoultz et al. to 25 ± 7% RCY (n = 30) with molar activity of 50–200 GBq/μmol and >99% purity [1]. In comparison, the Henriksen precursor (TE-TDDPN), synthesized from TDDPN in three steps, enables a direct one-pot, two-step nucleophilic radiosynthesis producing [¹⁸F]FE-DPN with 44.5 ± 10.6% decay-corrected RCY, >99% radiochemical purity, and a molar activity of 32.2 ± 11.8 GBq/μmol in 60–65 min [2]. Thus, while TE-TDDPN achieves substantially higher RCY (44.5% vs. 22–25%), TDDPN remains the essential starting material for generating TE-TDDPN and can deliver superior molar activity (up to 200 GBq/μmol vs. 32.2 GBq/μmol) when high-SA [¹⁸F]fluoride is available [1][2].

¹⁸F radiosynthesis Nucleophilic fluorination Precursor comparison

[¹⁸F]DPN vs. [¹¹C]DPN Imaging Pharmacokinetics: Downstream Justification for TDDPN Selection by Nuclide Strategy

The choice between procuring TDDPN for [¹¹C]DPN production versus using it to generate [¹⁸F]FE-DPN is informed by head-to-head human PET comparison data. Wester et al. (2000) demonstrated that [¹⁸F]DPN (synthesized from TDDPN in 23 ± 7% RCY, 37 TBq/mmol) produced parametric images with a brain binding pattern equal to that of [¹¹C]DPN in healthy volunteers, but with the practical advantage of a 109.8-minute ¹⁸F half-life enabling extended scanning and distribution to PET centers without on-site cyclotrons [1]. The baboon PET comparison by Shiue et al. showed that [¹¹C]diprenorphine (derived from TDDPN) exhibits a higher striatum-to-cerebellum ratio and more rapid cerebellar clearance than [¹¹C]buprenorphine, making it the preferred radioligand for quantitative opioid receptor imaging [2]. These downstream performance differences are directly dependent on the correct precursor selection at the procurement stage.

PET imaging pharmacokinetics [¹⁸F] vs [¹¹C] comparison Brain opioid receptor imaging

Base-Stable, Acid-Labile Trityl Protection: Byproduct Minimization vs. Unprotected or Alternative Protection Strategies

The trityl protecting group employed in TDDPN is specifically selected for its orthogonal stability profile: base-stable under the strongly basic conditions of [¹¹C]methylation (NaH or KOH/methylating agent) yet quantitatively cleavable under mild aqueous acid (HCl). Luthra et al. demonstrated that this orthogonality minimizes byproduct formation and enables highly reproducible automated radiosyntheses [1]. In the published TDDPN-derived [¹¹C]DPN protocol, the two-step sequence (O-methylation then acid deprotection) proceeds without intermediate purification, with final HPLC purification yielding >99% radiochemical purity [1][2]. In contrast, use of unprotected 6-O-desmethyl-diprenorphine would expose both the 3-OH and 6-OH to alkylation, generating a mixture of 3-O-alkyl, 6-O-alkyl, and 3,6-di-O-alkyl products requiring complex separation [1]. Similarly, alternative acid-labile protecting groups (e.g., THP, MOM) lack the necessary stability under the strongly basic nucleophilic conditions, while base-labile groups (e.g., acetyl) would be prematurely cleaved [1].

Protecting group strategy Radiosynthesis reproducibility Byproduct suppression

Procurement-Driven Application Scenarios for 3-O-Trityl-6-O-desmethyl-diprenorphine (TDDPN)


Clinical-Scale Automated Production of [¹¹C]Diprenorphine for Human Brain Opioid Receptor PET Imaging

TDDPN is the established precursor for fully automated, two-step radiosynthesis of [6-O-methyl-¹¹C]diprenorphine in 45 min from EOB [4]. The base-stable trityl group permits direct [¹¹C]methylation at the 6-OH position without intermediate purification, followed by acid deprotection and HPLC purification to yield the final radiotracer with 13–19% RCY and specific activity of 15.5–23.8 GBq/μmol at EOS [4]. This protocol has been validated in multiple human PET studies of opioid receptor distribution in normal volunteers and patient populations [4]. Procurement of TDDPN with documented ≥95% chemical purity, accompanied by ¹H/¹³C NMR, MS, and HPLC Certificates of Analysis, is the prerequisite for establishing or maintaining a clinical [¹¹C]DPN production program .

Synthesis of the Henriksen Precursor (TE-TDDPN) for High-Throughput [¹⁸F]FE-DPN Production

TDDPN serves as the essential starting material for the three-step synthesis of 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), the Henriksen precursor that enables direct one-pot, two-step nucleophilic radiosynthesis of [¹⁸F]FE-DPN [4]. From TE-TDDPN, [¹⁸F]FE-DPN can be produced with 44.5 ± 10.6% decay-corrected RCY, >99% radiochemical purity, and a molar activity of 32.2 ± 11.8 GBq/μmol in 60–65 min [4]. Facilities aiming to implement the optimized Henriksen protocol for high-throughput [¹⁸F]FE-DPN production must first procure TDDPN of sufficient purity (≥95%) to ensure reproducible conversion to TE-TDDPN [4].

Dual-Nuclide Opioid Receptor Imaging Program: Flexible Precursor for Both ¹¹C and ¹⁸F Tracers from a Single Inventory

For PET centers operating both in-house cyclotrons (for ¹¹C) and receiving ¹⁸F deliveries, TDDPN uniquely enables production of both [¹¹C]diprenorphine and [¹⁸F]fluoroethyl-diprenorphine from a single precursor inventory [4]. [¹¹C]DPN offers the advantage of same-day repeat scanning due to the short 20.4-minute half-life, while [¹⁸F]DPN provides a superior striatum-to-cerebellum binding pattern identical to [¹¹C]DPN, with the 109.8-minute half-life permitting extended scanning protocols, displacement studies, and distribution to satellite PET facilities without cyclotrons [5]. Procurement of TDDPN thus provides nuclide flexibility that no single-purpose precursor can match.

Precursor for Novel 6-O-Fluoroalkyl-Diprenorphine Analog Development and In Silico Docking Studies

As demonstrated by Marton et al. (2025), TDDPN (the Luthra precursor) is the key intermediate for preparing a new series of 6-O-(tosyloxyalkyl)-6-O-desmethyl-3-O-trityl-diprenorphine precursors, which in turn enable radiosynthesis of 6-O-([¹⁸F]fluoroalkyl)-6-O-desmethyl-diprenorphine radiotracers with varying fluoroalkyl chain lengths (n = 2–5) for molecular imaging by PET [4]. The complete ¹H and ¹³C NMR assignment of TDDPN and its derivatives, along with in silico docking data against opioid receptor subtypes, provides validated analytical benchmarks for laboratories developing extended families of diprenorphine-based PET tracers [4].

Quote Request

Request a Quote for 3-O-Trityl-6-O-desmethyl-diprenorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.